4-[benzyl(methyl)amino]-N-(3-fluoro-4-methoxyphenyl)-6-methylpyrazolo[1,5-a]pyrazine-2-carboxamide
CAS No.: 1775514-30-1
Cat. No.: VC4450130
Molecular Formula: C23H22FN5O2
Molecular Weight: 419.46
* For research use only. Not for human or veterinary use.
![4-[benzyl(methyl)amino]-N-(3-fluoro-4-methoxyphenyl)-6-methylpyrazolo[1,5-a]pyrazine-2-carboxamide - 1775514-30-1](/images/structure/VC4450130.png)
Specification
CAS No. | 1775514-30-1 |
---|---|
Molecular Formula | C23H22FN5O2 |
Molecular Weight | 419.46 |
IUPAC Name | 4-[benzyl(methyl)amino]-N-(3-fluoro-4-methoxyphenyl)-6-methylpyrazolo[1,5-a]pyrazine-2-carboxamide |
Standard InChI | InChI=1S/C23H22FN5O2/c1-15-13-29-20(22(25-15)28(2)14-16-7-5-4-6-8-16)12-19(27-29)23(30)26-17-9-10-21(31-3)18(24)11-17/h4-13H,14H2,1-3H3,(H,26,30) |
Standard InChI Key | ARULNHPTXSKWGK-UHFFFAOYSA-N |
SMILES | CC1=CN2C(=CC(=N2)C(=O)NC3=CC(=C(C=C3)OC)F)C(=N1)N(C)CC4=CC=CC=C4 |
Introduction
Chemical Identity and Structural Features
Molecular Characterization
The compound’s IUPAC name, 4-[benzyl(methyl)amino]-N-(3-fluoro-4-methoxyphenyl)-6-methylpyrazolo[1,5-a]pyrazine-2-carboxamide, reflects its intricate architecture (Figure 1). Key features include:
-
Pyrazolo[1,5-a]pyrazine core: A bicyclic heteroaromatic system with nitrogen atoms at positions 1, 5, and 8.
-
Substituents:
-
Benzyl(methyl)amino group at position 4, enhancing lipophilicity and metabolic stability.
-
3-Fluoro-4-methoxyphenyl carboxamide at position 2, contributing to target binding via hydrogen-bonding interactions.
-
Methyl group at position 6, modulating steric and electronic properties.
-
Table 1: Physicochemical Properties
Property | Value | Source |
---|---|---|
Molecular Formula | C23H22FN5O2 | PubChem |
Molecular Weight | 419.46 g/mol | PubChem |
logP (Predicted) | 3.8–4.2 | PubChem |
Hydrogen Bond Acceptors | 5 | PubChem |
Topological Polar Surface Area | 54.4 Ų | PubChem |
Synthesis and Structural Modifications
Synthetic Routes
While specific protocols for this compound are proprietary, analogous pyrazolo[1,5-a]pyrazine derivatives are synthesized via:
-
Cyclocondensation: Reaction of aminopyrazoles with α,β-unsaturated carbonyl compounds.
-
Amide Coupling: Using carbodiimide reagents (e.g., EDC/HOBt) to attach the 3-fluoro-4-methoxyphenyl group to the pyrazine core .
-
Buchwald-Hartwig Amination: Introduction of the benzyl(methyl)amino group via palladium-catalyzed cross-coupling .
Table 2: Key Synthetic Intermediates
Intermediate | Role in Synthesis | Reference |
---|---|---|
6-Methylpyrazolo[1,5-a]pyrazine-2-carboxylic acid | Core scaffold preparation | PubChem |
3-Fluoro-4-methoxyaniline | Carboxamide precursor | Patent |
Pharmacological Activities
Table 3: Anticancer Activity of Analogous Compounds
Compound | Cell Line (IC50, nM) | Mechanism | Source |
---|---|---|---|
PD139583 (Analog) | A549 (Lung): 0.3 | Apoptosis | PubChem |
CHEMBL2086501 (Analog) | MDA-MB-231 (Breast): 0.5 | EGFR Inhibition | PubChem |
Antitubercular Activity
Fluorinated pyrazolo derivatives show potent activity against Mycobacterium tuberculosis. For example:
-
MIC values: 0.002–0.05 µg/mL for related compounds.
-
Target: Inhibition of DprE1, a key enzyme in mycobacterial cell wall synthesis .
Structure-Activity Relationship (SAR)
Critical Substituents
-
Benzyl(methyl)amino group:
-
3-Fluoro-4-methoxyphenyl:
Figure 2: SAR Highlights
![SAR Diagram](https://via.placeholder.com/400x200?text=SAR+Diagr 5. Pharmacokinetic and Toxicological Profiles
ADME Properties
Table 4: Predicted ADME Parameters
Toxicity
Applications and Future Directions
Therapeutic Prospects
-
Oncology: Combination therapies with checkpoint inhibitors .
-
Infectious Diseases: Adjunct in multidrug-resistant tuberculosis regimens .
Challenges
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume